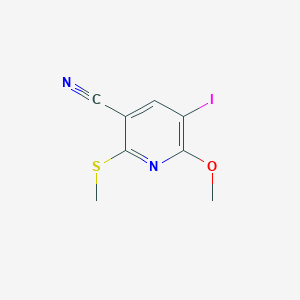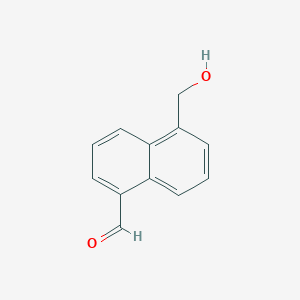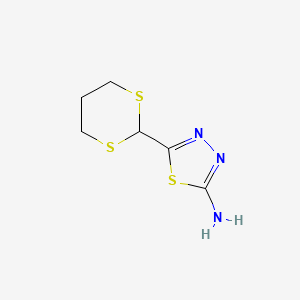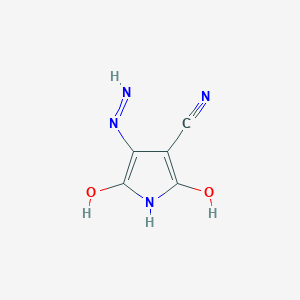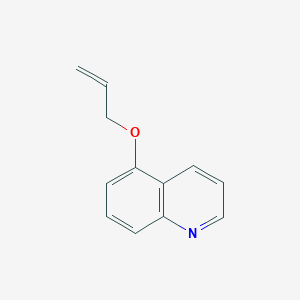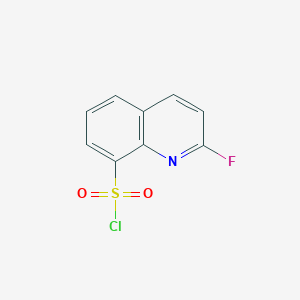![molecular formula C18H16FN3O2 B8491587 1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B8491587.png)
1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group, a pyridin-4-yl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the pyrazole intermediate.
Attachment of the Pyridin-4-yl Group: The pyridin-4-yl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.
Esterification: The final step involves the esterification of the pyrazole derivative with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
科学的研究の応用
Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of a pyridin-4-yl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthalen-1-yl group instead of a pyridin-4-yl group.
Uniqueness
Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate is unique due to the presence of both the 4-fluorobenzyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
特性
分子式 |
C18H16FN3O2 |
|---|---|
分子量 |
325.3 g/mol |
IUPAC名 |
methyl 2-[5-[(4-fluorophenyl)methyl]-3-pyridin-4-ylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H16FN3O2/c1-24-18(23)12-22-16(10-13-2-4-15(19)5-3-13)11-17(21-22)14-6-8-20-9-7-14/h2-9,11H,10,12H2,1H3 |
InChIキー |
KWKWOUVEWZLOLC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(=CC(=N1)C2=CC=NC=C2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({6-[(2-Hydroxy-ethyl)-methyl-amino]-pyridin-2-yl}-methyl-amino)-ethanol](/img/structure/B8491516.png)
![5,7-dichloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B8491522.png)

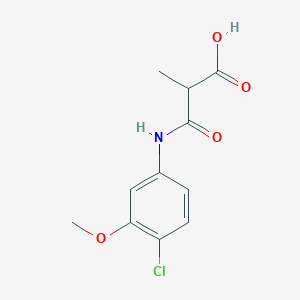
![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanone](/img/structure/B8491540.png)
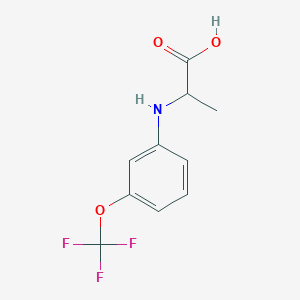
![(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B8491560.png)
